SAFit1 SAFit1 SAFit1 is a selective inhibitor of the ​FK506-binding protein 51 (FKBP51).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0542291
InChI: InChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1
SMILES: COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
Molecular Formula: C42H53NO11
Molecular Weight: 747.9 g/mol

SAFit1

CAS No.:

Cat. No.: VC0542291

Molecular Formula: C42H53NO11

Molecular Weight: 747.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SAFit1 -

Specification

Molecular Formula C42H53NO11
Molecular Weight 747.9 g/mol
IUPAC Name 2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid
Standard InChI InChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1
Standard InChI Key OEQZPFWOEOOISR-AKTKKGGCSA-N
Isomeric SMILES COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)OC(=O)[C@@H]3CCCCN3C(=O)[C@@H](C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
SMILES COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
Appearance Solid powder

Introduction

Chemical Structure and Properties of SAFit1

SAFit1 (Selective Antagonist of FKBP51 by induced fit 1) is a synthetic organic compound specifically designed to target FKBP51 with high selectivity. The compound is characterized by the following properties:

PropertyDescription
CAS Number1643125-32-9
Chemical FormulaC42H53NO11
Molecular Weight747.87 g/mol
IUPAC Name2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid
Canonical SMILESO=C(N1C@@HC(OC@@HCCC3=CC(OC)=C(OC)C=C3)=O)C@@HC5=CC(OC)=C(OC)C(OC)=C5

SAFit1 exhibits specific solubility characteristics that are important for laboratory applications:

SolventSolubility
Methanol125 mg/mL (167.14 mM)
DMSO62.5 mg/mL (83.57 mM)
Water< 0.1 mg/mL (insoluble)

For optimal storage conditions, SAFit1 should be maintained at -20°C. When preparing stock solutions, it is recommended to select appropriate solvents based on the solubility parameters above. Once prepared, the solutions should be stored in separate packages to avoid degradation caused by repeated freezing and thawing cycles .

Mechanism of Action

SAFit1 represents a novel class of FKBP51 inhibitors that achieves selectivity through an innovative binding mechanism. Understanding this mechanism has been critical for the development of selective FKBP51 inhibitors.

Selective Binding to FKBP51

SAFit1 exhibits extraordinary selectivity for FKBP51 with a Ki value of 4±0.3 nM . What makes SAFit1 particularly notable is its ability to discriminate between FKBP51 and its close structural homolog FKBP52, with greater than 10,000-fold selectivity despite the high structural similarity between these proteins .

Recent structural and biochemical studies have revealed that SAFit1 employs a conformational selection mechanism rather than induced fit as previously suggested by its name. The compound binds to a transient pocket in FKBP51 that represents a weakly populated conformation resembling the inhibitor-bound state . This binding mode involves the displacement of the Phe67 residue, which proves to be much more favorable for FKBP51 compared to other FKBPs .

Interaction with Other FKBP Family Members

While SAFit1 shows remarkable selectivity for FKBP51 over FKBP52, it displays moderate selectivity over other FKBP family members:

FKBP Family MemberSAFit1 Binding Affinity
FKBP514±0.3 nM
FKBP52>40,000 nM (>10,000-fold selective)
FKBP12163±0.009 nM
FKBP12.619±0.002 nM

This selectivity profile is crucial for SAFit1's potential therapeutic applications, as it reduces the likelihood of off-target effects related to other FKBP family members .

Pharmacological Profile

Intracellular Activity

Bioavailability and Pharmacokinetics

For quantification in biological samples, a validated LC-MS/MS method has been developed for the simultaneous detection of SAFit1 and SAFit2 in mouse plasma. This method employs liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection. The MS/MS ion transition monitored for SAFit1 is m/z 748.4→420.4, with a linearity range of 2.45-2446 ng/mL .

SAFit1 shows acceptable stability in various conditions, including up to three freeze-thaw cycles and for long-term storage at -80°C for 30 days. Processed samples remain stable at bench-top for 3 hours and in the injector for 16 hours .

Biological Activities

Neurotrophic Effects

SAFit1 exhibits significant neurotrophic activity across various neuronal cell types. At concentrations ranging from 1 to 1000 nM, SAFit1 potently stimulates neurite outgrowth in neuronal cell lines (N2a and SH-SY5Y) as well as in primary hippocampal neurons . This neurotrophic activity is observed over a wide concentration range, suggesting a robust effect that may be relevant for potential neuroprotective applications.

Enhancement of Chemotherapeutic Efficacy in Melanoma

SAFit1 has shown promising activity in enhancing the efficacy of conventional chemotherapeutic agents against melanoma cells. In studies using the A375 melanoma cell line, SAFit1 significantly increased doxorubicin-induced cell death. The enhancement of doxorubicin cytotoxicity was dose-dependent, with optimal effects observed at concentrations corresponding to 5-10 times the IC50 of SAFit1 (20-40 nM) .

Specifically, while melanoma cells treated with doxorubicin alone showed approximately 36.3 ± 0.6% cell death, the addition of 20 nM SAFit1 increased cell death to 43.6 ± 4.5% (p<0.05), and 40 nM SAFit1 further enhanced cell death to 46.6 ± 1.1% (p<0.01) .

Importantly, this sensitizing effect was dependent on FKBP51 inhibition, as demonstrated by experiments with FKBP51-overexpressing melanoma cells. In these cells, the doxorubicin-sensitizing effect of SAFit1 was nullified, confirming that the effect is specifically mediated through FKBP51 inhibition .

SAFit1 also enhanced the cytotoxicity of dacarbazine (DTIC), the standard chemotherapeutic agent used against melanoma. The low levels of cell death induced by DTIC were significantly increased by SAFit1 (p<0.01) .

Inhibition of NF-κB Activation

The mechanism underlying SAFit1's chemosensitizing effect in melanoma involves the impairment of doxorubicin-induced NF-κB activation. Electrophoretic mobility shift assays (EMSA) of nuclear extracts from melanoma cells demonstrated that SAFit1 reduced the nuclear translocation of NF-κB induced by doxorubicin .

This inhibition of NF-κB activation was associated with reduced expression of anti-apoptotic genes under NF-κB transcriptional control, including BCL-2 and XIAP, at both mRNA and protein levels .

Effects on TGF-β Signaling and Cell Migration

SAFit1 has also been shown to affect TGF-β signaling, which plays a crucial role in the metastatic potential of melanoma cells. Treatment of A375 melanoma cells with SAFit1 for 5 hours resulted in decreased levels of TGF-β, both in its dimeric and monomeric forms .

This reduction in TGF-β production was accompanied by decreased phosphorylation of Smad2,3, key mediators of TGF-β signaling. Additionally, SAFit1 reduced the expression of the TGF-β receptor type I (TβRI), which is a direct transcriptional target of TGF-β .

Functionally, SAFit1 significantly impaired the ability of melanoma cells to migrate through transwell filters and invade matrigel, suggesting potential anti-metastatic activity .

Comparison with SAFit2

SAFit1 and SAFit2 represent the most advanced FKBP51-selective inhibitors, with each compound offering distinct advantages for different applications:

PropertySAFit1SAFit2
Binding Affinity (Ki) for FKBP514±0.3 nM6±2 nM
Molecular Weight747.87 g/mol803.7 g/mol
Cell PermeabilityLower (10× less than SAFit2)Higher
Efflux RatioHigh (>10)Moderate
SolubilityBetterLower
Off-target ProfileSlightly betterGood
Preferred ApplicationsCellular experimentsIn vivo studies

While SAFit1 is often preferred for cellular experiments due to its better solubility and slightly improved off-target profile, SAFit2 exhibits superior pharmacokinetic properties, making it the gold standard for in vivo studies .

The LC-MS/MS ion transitions monitored for these compounds (m/z 748.4→420.4 for SAFit1 and m/z 803.7→384.3 for SAFit2) reflect their structural differences, which influence their pharmacokinetic properties .

Current Research and Future Directions

Current research on SAFit1 and related compounds focuses on improving their drug-like properties while maintaining their high selectivity for FKBP51. While SAFit1 represents a powerful research tool for investigating FKBP51 biology, its high molecular weight (747.87 g/mol) and poor water solubility limit its potential as a drug candidate .

Recent efforts have led to the development of 1,4-pyrazolyl-containing SAFit analogues with improved drug-like profiles, including lower molecular weight, reduced lipophilicity, and increased ligand efficiency. These derivatives maintain selective binding to FKBP51 while addressing some of the pharmacokinetic limitations of SAFit1 .

The crystal structures of FKBP51 in complex with various SAFit analogues, including recent structures such as PDB-ID: 9EU9, continue to provide valuable insights for structure-based drug design efforts aimed at optimizing FKBP51 inhibitors .

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